3-(6-methoxypyridin-3-yl)benzoic Acid
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Overview
Description
3-(6-Methoxypyridin-3-yl)benzoic acid is an organic compound with the molecular formula C13H11NO3. It is characterized by the presence of a methoxy group attached to a pyridine ring, which is further connected to a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-methoxypyridin-3-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxypyridine and benzoic acid derivatives.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) using solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This involves:
Bulk Synthesis: Utilizing large-scale reactors and continuous flow systems to handle the exothermic nature of the coupling reaction.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methoxypyridin-3-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions include:
Oxidation: this compound derivatives with aldehyde or carboxylic acid groups.
Reduction: Alcohol or aldehyde derivatives of this compound.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3-(6-Methoxypyridin-3-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and inhibition.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(6-methoxypyridin-3-yl)benzoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.
Pathway Modulation: The compound can influence various biochemical pathways by altering the activity of key enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
3-(5-Methoxypyridin-3-yl)benzoic acid: Similar structure but with the methoxy group at a different position on the pyridine ring.
3-(6-Methoxypyridin-2-yl)benzoic acid: Similar structure but with the pyridine ring attached at a different position on the benzoic acid.
Uniqueness
3-(6-Methoxypyridin-3-yl)benzoic acid is unique due to its specific substitution pattern, which can result in distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
3-(6-methoxypyridin-3-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-12-6-5-11(8-14-12)9-3-2-4-10(7-9)13(15)16/h2-8H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMUHRGHSOZYJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC(=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405446 |
Source
|
Record name | 3-(6-methoxypyridin-3-yl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863921-57-7 |
Source
|
Record name | 3-(6-methoxypyridin-3-yl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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